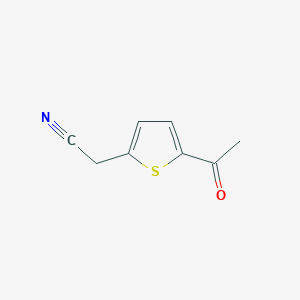

2-(5-Acetyl-2-thienyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Acetyl-2-thienyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7NOS and a molecular weight of 165.21 .

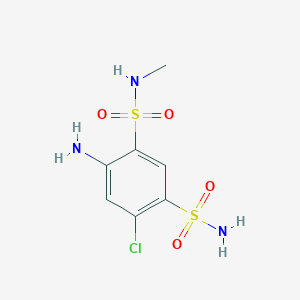

Molecular Structure Analysis

The molecular structure of 2-(5-Acetyl-2-thienyl)acetonitrile consists of a thiophene ring with an acetyl group and an acetonitrile group attached . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Acetyl-2-thienyl)acetonitrile include a molecular formula of C8H7NOS and a molecular weight of 165.21 .Applications De Recherche Scientifique

Organic Synthesis

2-(5-Acetyl-2-thienyl)acetonitrile is a valuable intermediate in organic synthesis. It’s used in the formation of carbon-heteroatom bonds, which are pivotal in constructing complex organic molecules . Its nitrile group can act as a precursor to amides, acids, and heterocycles, which are foundational structures in pharmaceuticals and agrochemicals.

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. It can be used to modify proteins or peptides, aiding in the identification and quantification of proteins within a complex biological sample .

Pharmaceutical Research

2-(5-Acetyl-2-thienyl)acetonitrile finds applications in pharmaceutical research where it’s used to synthesize various biologically active molecules. Thiophene derivatives, for instance, exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

Material Science

This compound is also significant in material science, particularly in the synthesis of organic semiconductors. Thiophene derivatives are known for their role in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Analytical Chemistry

In analytical chemistry, 2-(5-Acetyl-2-thienyl)acetonitrile can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments and validating methods .

Biochemistry

The compound’s role in biochemistry includes its use in the study of enzyme-catalyzed reactions and metabolic pathways. It can serve as a substrate or inhibitor in enzymatic assays to understand the biochemical processes .

Environmental Research

In environmental research, derivatives of thiophene, which can be synthesized using 2-(5-Acetyl-2-thienyl)acetonitrile, are explored for their potential as corrosion inhibitors and in the development of eco-friendly pesticides .

Advanced Battery Science

Lastly, the compound’s application extends to advanced battery science, where it may be involved in the synthesis of electrolyte components or as part of novel cathode materials for improved battery performance .

Propriétés

IUPAC Name |

2-(5-acetylthiophen-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOCAXVCVPSRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377264 |

Source

|

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107701-61-1 |

Source

|

| Record name | 2-(5-acetyl-2-thienyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate](/img/structure/B33427.png)

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)